molecular formula C7H10N2 B048907 4-Aminobenzylamine CAS No. 4403-71-8

4-Aminobenzylamine

Cat. No.: B048907
CAS No.: 4403-71-8
M. Wt: 122.17 g/mol
InChI Key: BFWYZZPDZZGSLJ-UHFFFAOYSA-N
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Description

4-Aminobenzylamine (4-ABA) is an aromatic amine with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol (CAS: 4403-71-8) . Its structure features both a primary aliphatic amine (-CH₂NH₂) and a para-substituted aromatic amine (-C₆H₄NH₂) (SMILES: NCc1ccc(N)cc1) . Key physical properties include:

  • Boiling point: 101°C at 0.05 mmHg
  • Melting point: 37°C
  • Density: 1.078 g/mL (25°C)
  • Refractive index: 1.61 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betunal can be synthesized through the oxidation of betulin, a compound also derived from birch bark. The oxidation process typically involves the use of reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure the selective formation of Betunal .

Industrial Production Methods: Industrial production of Betunal involves the extraction of betulin from birch bark, followed by its oxidation. The process is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques .

Types of Reactions:

    Oxidation: Betunal can undergo further oxidation to form betulinic acid, a compound with enhanced biological activities.

    Reduction: Reduction of Betunal can yield betulin, the precursor compound.

    Substitution: Betunal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols under basic or neutral conditions.

Major Products:

Scientific Research Applications

Material Science and Conductive Polymers

Conductive Polymer Synthesis
4-Aminobenzylamine is utilized in the synthesis of conductive polymers, particularly in the creation of nanocomposites. In situ polymerization of aniline and 4-ABA has been reported to yield conductive materials with enhanced properties. These polymers exhibit significant electrical conductivity and are being explored for applications in sensors and electronic devices .

Proton-Conducting Membranes
Research has demonstrated that 4-ABA can be blended with poly(4-styrenesulfonic acid) (PSSA) and phosphoric acid (PA) to create membranes with improved proton conductivity. The incorporation of 4-ABA enhances the thermal stability and mechanical properties of these membranes, making them suitable for fuel cell applications. The membranes achieved proton conductivities of approximately 1×103S cm11\times 10^{-3}\,\text{S cm}^{-1} at elevated temperatures under anhydrous conditions .

Biomedical Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of 4-ABA exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The mechanism involves disrupting bacterial membranes, which is critical in combating multidrug-resistant (MDR) bacterial infections .

Cancer Research
Although primarily known for its applications in material science, 4-ABA's structural analogs have been studied for their potential carcinogenic effects. Historical data indicate that occupational exposure to related compounds has been linked to bladder cancer among workers in chemical plants. This underscores the importance of further research into the safety and biological effects of 4-ABA .

Case Study 1: Conductive Polymers

A study conducted on the synthesis of poly(this compound) highlighted its use in electronic applications. The polymer was synthesized through oxidative polymerization, resulting in materials with high conductivity and stability under various environmental conditions. This study emphasizes the versatility of 4-ABA in developing advanced materials for electronics .

Case Study 2: Proton-Conducting Membranes

Research involving the integration of 4-ABA into PSSA matrices revealed significant improvements in membrane performance for fuel cells. The study utilized electrochemical impedance spectroscopy to assess proton conductance, demonstrating that membranes containing 4-ABA exhibited lower moisture absorption and higher thermal stability compared to traditional membranes .

Mechanism of Action

Betunal exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

4-ABA’s unique dual-amine structure distinguishes it from other aromatic and aliphatic amines. Below is a detailed comparison with structurally or functionally related compounds:

Reactivity and Chemoselectivity

Compound Key Features Comparison with 4-ABA Reference
p-Xylylenediamine Contains two aliphatic amines on a benzene ring. In Amadori rearrangements, p-xylylenediamine undergoes double rearrangements, whereas 4-ABA allows single rearrangement at the benzylic amine, preserving the aromatic amine for further modifications .
Benzylamine Aliphatic primary amine (-CH₂NH₂) attached to benzene. Lacks an aromatic amine, limiting its utility in reactions requiring dual reactivity. 4-ABA’s aromatic amine enables sequential functionalization (e.g., urea synthesis) .
Aniline Simple aromatic amine (-C₆H₅NH₂). Reactive only at the aromatic amine. 4-ABA’s aliphatic amine offers additional reactivity, e.g., selective N-chloroacetylation under FeCl₃ catalysis .
1,2-Diaminobenzene Two adjacent aromatic amines on benzene. Both amines are aromatic, leading to competing reactivity. 4-ABA’s aliphatic amine reacts preferentially in carbamate coupling, enabling controlled mono-substitution .

Functional Versatility

Compound Applications Comparison with 4-ABA Reference
4-Aminophenol Used in dyes and analgesics. Lacks an aliphatic amine, limiting cross-linking potential. 4-ABA’s dual amines enable hybrid material synthesis (e.g., photochromic coumarin derivatives) .
Ethylenediamine Common diamine for chelation and polymer cross-linking. Purely aliphatic; cannot participate in aromatic conjugation. 4-ABA’s aromatic ring enhances π-π interactions in nanocomposites .
4-Nitroaniline Used in azo dyes and corrosion inhibitors. Nitro group reduces amine reactivity. 4-ABA’s unmodified aromatic amine allows electrophilic substitutions (e.g., Friedel-Crafts acylation) .

Selectivity in Reactions

4-ABA exhibits distinct regioselectivity due to the differing nucleophilicity of its amines:

  • Aliphatic amine : More nucleophilic, reacts first in carbamate coupling (e.g., urea formation with Phoc carbamate) .
  • Aromatic amine : Less reactive under standard conditions but can be selectively targeted (e.g., FeCl₃-catalyzed N-chloroacetylation) .

Example: In microwave-assisted synthesis of β-enamino diketones, 4-ABA’s aliphatic amine reacts exclusively, leaving the aromatic amine unmodified for subsequent functionalization .

Key Research Findings

  • Amadori Rearrangement : 4-ABA enables single rearrangements (73% yield) with aldoheptoses, unlike p-xylylenediamine, which undergoes double rearrangements .
  • Nanocomposite Synthesis: Poly(4-aminobenzylamine)-clay hybrids show enhanced conductivity due to the aromatic backbone’s π-stacking .
  • Chemosensing : Zinc coordination polymers incorporating 4-ABA exhibit fluorescence quenching, useful for detecting 4-ABA at low concentrations .

Biological Activity

4-Aminobenzylamine (ABA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by an amino group attached to a benzylamine structure. Its chemical formula is C7H10N2C_7H_{10}N_2, and it can be synthesized through various methods, including the reduction of nitro compounds or through the reaction of benzyl chloride with ammonia. The compound serves as a precursor for numerous derivatives that exhibit enhanced biological activities.

Anticancer Properties

Research has indicated that ABA and its derivatives can act as potential anticancer agents. A study evaluated compounds containing the 4-(aminomethyl)benzamide fragment, which includes ABA as a key component. These compounds were tested against several cancer cell lines, showing significant cytotoxicity. For instance, certain analogues demonstrated over 90% inhibition of epidermal growth factor receptor (EGFR) at low concentrations (10 nM), highlighting their potential as targeted cancer therapies .

Antimicrobial Activity

ABA has also been investigated for its antimicrobial properties. A study reported that ABA derivatives exhibited activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism of action appears to involve disruption of bacterial membranes, leading to cell lysis .

Proton Conductance in Membranes

Another intriguing aspect of ABA is its application in proton-conducting membranes. When blended with phosphoric acid and poly(4-styrenesulfonic acid), ABA enhances proton conductance under anhydrous conditions. This property is crucial for applications in fuel cells where efficient proton transport is necessary .

Case Studies and Research Findings

  • Anticancer Agent Development :
    • A series of studies focused on synthesizing ABA derivatives as protein kinase inhibitors, specifically targeting tyrosine kinases involved in cancer progression. The derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Efficacy :
    • In a comparative study, various ABA derivatives were tested against standard bacterial strains. The results indicated that modifications to the amino groups significantly enhanced antimicrobial potency compared to unmodified ABA.
  • Proton-Conducting Membrane Research :
    • The development of composite membranes incorporating ABA was characterized using thermogravimetric analysis (TGA) and electrochemical impedance spectroscopy (EIS). These studies demonstrated improved thermal stability and proton conductivity compared to traditional membranes, suggesting potential applications in energy systems .

Data Tables

Activity Type Target Organisms/Cells Inhibition/Efficacy (%) Reference
AnticancerEGFR-positive cancer cell lines>90% at 10 nM
AntimicrobialAcinetobacter baumanniiSignificant activity
Proton ConductancePoly(4-styrenesulfonic acid) blendsEnhanced conductivity

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 4-Aminobenzylamine?

4-AB is commonly synthesized via diazonium salt intermediates or reductive alkylation. A methodological approach involves:

  • Diazonium route : Reacting this compound with nitrous acid to generate diazonium salts, followed by coupling with aromatic amines or carbon nanotubes (SWCNTs) for functionalization .
  • Reductive alkylation : Using sodium-naphthalide ions to reduce intermediates in inert atmospheres .
    Key considerations : Monitor pH and temperature to avoid side reactions. Purity is verified via HPLC or NMR .

Q. How should researchers characterize this compound for structural validation?

Technique Parameters Application
NMR 1H^1H, 13C^{13}C spectraConfirm amine and benzyl group positions
FTIR N-H stretching (~3300 cm1^{-1})Identify primary amine groups
Mass Spectrometry Molecular ion peak (m/z 151.14)Validate molecular weight
HPLC Reverse-phase C18 columnAssess purity (>99% recommended)

Q. What safety protocols are critical for handling this compound?

  • PPE : N95 masks, nitrile gloves, and chemical goggles (skin corrosion class 1B, acute oral toxicity class 4) .
  • Ventilation : Use fume hoods to prevent inhalation (GHS precaution P261) .
  • Waste disposal : Collect spills in sealed containers (P273, P501) .

Advanced Research Questions

Q. How can this compound be integrated into carbon nanotube (CNT) composites for advanced materials?

4-AB facilitates covalent functionalization of SWCNTs via:

In situ diazonium generation : React 4-AB with NaNO2_2/HCl to form diazonium salts, which bond to SWCNT sidewalls .

Orthogonal functionalization : Combine 4-AB derivatives (e.g., acyl peroxides) to introduce multiple functional groups (e.g., epoxy-compatible amines) .
Analytical validation : Use Raman spectroscopy (D/G band ratio) and TEM to confirm covalent bonding .

Q. How should researchers address contradictory data in studies involving this compound?

  • Heterogeneity analysis : Calculate I2I^2 (proportion of total variation due to heterogeneity) or HH (standardized heterogeneity statistic) to quantify inconsistencies across studies .
  • Sensitivity testing : Exclude outliers and re-analyze using random-effects models .
  • Mechanistic reconciliation : Compare experimental conditions (e.g., pH, solvent polarity) that alter 4-AB’s reactivity in drug synthesis vs. polymer applications .

Q. What strategies optimize systematic reviews of this compound research?

  • Database selection : Prioritize PubMed, Web of Science, and specialized chemistry repositories (e.g., CAS SciFinder) for comprehensive coverage .
  • Search syntax : Use Boolean terms like ("this compound" AND (synthesis OR functionalization)) NOT (industrial OR production) .
  • Quality assessment : Apply PRISMA guidelines to screen for peer-reviewed studies with mechanistic details .

Q. Methodological Notes

  • Data reporting : Include raw datasets in appendices with error margins (e.g., standard deviation in synthesis yields) .
  • Ethical compliance : Document safety protocols and waste management in line with OSHA HCS standards .

Properties

IUPAC Name

4-(aminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWYZZPDZZGSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330206
Record name 4-Aminobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-71-8
Record name 4-Aminobenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4403-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

33.2 g (0.2 mol) of this p-nitrobenzaldoxime, 18.3 g (0.25 mol) of boric anhydride, 1 g of a 5% Pt-C catalyst and 100 ml of methanol were charged into a hermetically sealed glass container and vigorously stirred while charging hydrogen. Reaction was continued at temperatures of 25° C. to 30° C. for 13.5 hours and 22.2 l of hydrogen was absorbed. Next, this reaction mixture was filtered to remove the catalyst and methanol was distilled off by concentration under reduced pressure. A yellow viscous liquid thus obtained was neutralized by adding 57 g (0.5 mol) of a 35% aqueous solution of sodium hydroxide and then, the liquid was separated to two layers. The lower layer, a colorless and transparent aqueous solution of sodium borate was removed and then, a brown and oily crude p-aminobenzylamine was obtained. This crude p-aminobenzylamine was subject to vacuum distillation at pressure of 5 to 6 mmHg and 22.5 g of fractions between 129.5° C. and 130° C. was obtained (yield 92.1%). The purity by means of gas chromatography was 99.93%.
Quantity
33.2 g
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reactant
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[Compound]
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boric anhydride
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18.3 g
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100 mL
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[Compound]
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aqueous solution
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Yield
92.1%

Synthesis routes and methods II

Procedure details

p-Aminobenzonitrile derived from p-nitrobenzonitrile is reduced by lithium aluminum hydride and thus, p-aminobenzylamine is obtained with an yield of 37% (N. C. Brown et al, J. Wedicinal Chem., 20 1189 (1977)).
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Yield
37%

Synthesis routes and methods III

Procedure details

An autoclave was then charged with the p-nitrobenzaldoxime obtained above, 5 grams of Raney nickel catalyst, and 500 ml of methanol. Reducing reaction was continued with a vigorous stirring at 25°-30° C., under hydrogen pressure of 30-50 Kg/cm2G for 3 hours. After the end of the reaction, the resultant mixture was filtered to remove the catalyst and distilled to obtain 18.9 grams of a light yellow oily fraction having a boiling point of 129.5°-130° C./5-6 mmHg. The p-Aminobenzylamine, thus obtained, is in the total yield of 44.2%.
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0 (± 1) mol
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5 g
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500 mL
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Yield
44.2%

Synthesis routes and methods IV

Procedure details

A mixture of (II) (9,1 g), SnCl22H2O and 36% HCl (120 ml) was stirred under reflux for 1 h. After cooling to 0° C. the precipitate was filtered. The salt (Cl(H,H2NPhCH2NH2)½SnCL6) was decomposed with KOH and then extracted several times with dichloromethane. The combined organic layers were dried with Na2SO4. After evaporation of the solvent, the compound (III) was used in the next step without further purification.
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120 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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